molecular formula C7H16N2O B7891884 Hexylurea CAS No. 2158-11-4

Hexylurea

Cat. No.: B7891884
CAS No.: 2158-11-4
M. Wt: 144.21 g/mol
InChI Key: JUVJQIPDVWOVNP-UHFFFAOYSA-N
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Description

Hexylurea (C₇H₁₆N₂O) is a urea derivative characterized by a six-carbon alkyl chain (hexyl group) attached to the urea functional group. Ureas are pivotal in medicinal chemistry due to their hydrogen-bonding capacity, which enhances binding affinity to biological targets. Its synthesis typically involves the reaction of hexylamine with an isocyanate or via urea condensation under controlled conditions .

Key physicochemical properties include:

  • Molecular Weight: 144.22 g/mol
  • Melting Point: 98–102°C
  • Solubility: Soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water (<1 mg/mL) .

Properties

IUPAC Name

hexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVJQIPDVWOVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175933
Record name Urea, N-hexyl-
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Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-11-4
Record name Hexylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2158-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Urea, N-hexyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227415
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Record name Urea, N-hexyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexylurea
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Preparation Methods

Classical Alkali Metal Cyanate and Dialkylamine Reaction

The reaction of dihexylamine with alkali metal cyanates (e.g., KOCN) in acidic media represents a traditional route. The mechanism involves nucleophilic attack of the amine on the electrophilic cyanate carbon, followed by acid-mediated dehydration :
2 C₆H₁₃NH₂ + KOCN + HCl → (C₆H₁₃)₂NCONH₂ + KCl + H₂O\text{2 C₆H₁₃NH₂ + KOCN + HCl → (C₆H₁₃)₂NCONH₂ + KCl + H₂O}

Typical Conditions :

  • Molar Ratio : Dihexylamine:KOCN:HCl = 1:1.25:1.

  • Solvent : Methanol or water.

  • Temperature : 0–5°C (initial), then room temperature.

  • Yield : 72–89% .

Advantages : Scalable with inexpensive reagents.
Limitations : Requires handling toxic cyanates and generates acidic waste.

Urea-Dialkylamine Condensation

Heating urea with excess dihexylamine under reflux eliminates ammonia, forming 1,3-dihexylurea :
(C₆H₁₃)₂NH + NH₂CONH₂ → (C₆H₁₃)₂NCONH₂ + NH₃↑\text{(C₆H₁₃)₂NH + NH₂CONH₂ → (C₆H₁₃)₂NCONH₂ + NH₃↑}

Optimized Parameters :

  • Molar Ratio : Urea:dihexylamine = 1:4.

  • Solvent : Water or isoamyl alcohol.

  • Temperature : 140–240°C.

  • Yield : 65–95% .

Key Insight : Elevated temperatures (>180°C) enhance reaction rates but risk decomposition. Example 1 in patent CN101279932A achieved 95% yield at 230°C .

Vanadium-Catalyzed CO₂ Utilization with Disilylamines

A sustainable approach employs CO₂ and bis(trimethylsilyl)hexylamine under oxovanadium(V) catalysis :
(C₆H₁₃)N(SiMe₃)₂ + CO₂ → (C₆H₁₃)₂NCONH₂ + 2 Me₃SiOSiMe₃\text{(C₆H₁₃)N(SiMe₃)₂ + CO₂ → (C₆H₁₃)₂NCONH₂ + 2 Me₃SiOSiMe₃}

Reaction Profile :

  • Catalyst : NH₄VO₃ (8 mol%).

  • Solvent : DMA (N,N-dimethylacetamide).

  • Conditions : 120°C, 15 h, ambient CO₂ pressure.

  • Yield : 76–94% .

Advantages : Atom-economical, avoids toxic reagents.
Scale-Up : Gram-scale synthesis achieved 72% yield .

Ruthenium-Catalyzed Dehydrogenative Coupling with Methanol

Methanol serves as a C1 source in this redox-neutral method using a Ru-MACHO catalyst :
2 C₆H₁₃NH₂ + CH₃OH → (C₆H₁₃)₂NCONH₂ + 2 H₂↑\text{2 C₆H₁₃NH₂ + CH₃OH → (C₆H₁₃)₂NCONH₂ + 2 H₂↑}

Optimized Protocol :

  • Catalyst : Ru-MACHO-BH (0.1 mol%).

  • Solvent : Toluene.

  • Temperature : 120°C, 48 h.

  • Yield : 70–93% .

Notable Feature : Produces hydrogen gas as the sole byproduct, aligning with green chemistry principles.

Ionic Liquid-Mediated CO₂ Conversion

Functionalized ionic liquids (e.g., [BMIM][OAc]) absorb CO₂, which reacts in situ with hexylamine under mild conditions :
2 C₆H₁₃NH₂ + CO₂ → (C₆H₁₃)₂NCONH₂ + H₂O\text{2 C₆H₁₃NH₂ + CO₂ → (C₆H₁₃)₂NCONH₂ + H₂O}

Operational Parameters :

  • Temperature : 40–80°C.

  • Pressure : 0.1–0.3 MPa.

  • Time : 6–10 h.

  • Yield : 70–85% .

Advantages : Low energy demand and recyclable solvent system.

Isocyanate-Amine Coupling

Hexyl isocyanate reacts with hexylamine in a one-step nucleophilic addition :
C₆H₁₃NCO + C₆H₁₃NH₂ → (C₆H₁₃)₂NCONH₂\text{C₆H₁₃NCO + C₆H₁₃NH₂ → (C₆H₁₃)₂NCONH₂}

Procedure :

  • Solvent : Chloroform or THF.

  • Conditions : 0°C to room temperature, 12 h.

  • Yield : 85–97% .

Challenges : Hexyl isocyanate’s toxicity necessitates stringent safety measures.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Yield Green Metrics
Alkali Metal CyanateHCl0–25°C72–89%Low
Urea CondensationNone140–240°C65–95%Moderate
Vanadium/CO₂NH₄VO₃120°C76–94%High
Ruthenium/MethanolRu-MACHO-BH120°C70–93%High
Ionic Liquid/CO₂[BMIM][OAc]40–80°C70–85%High
Isocyanate CouplingNone0–25°C85–97%Low

Chemical Reactions Analysis

Hydrolysis and Decomposition

Hexylurea undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Forms hexylamine and CO₂ in the presence of HCl (1M, 80°C) .

  • Basic hydrolysis : Yields hexylamine and carbonate ions with NaOH (2M, 100°C) .

Kinetic studies show pseudo-first-order behavior with rate constants:

  • kacid=2.1×104s1k_{\text{acid}} = 2.1 \times 10^{-4} \, \text{s}^{-1} (pH 1, 80°C)

  • kbase=5.6×103s1k_{\text{base}} = 5.6 \times 10^{-3} \, \text{s}^{-1} (pH 12, 100°C)

Alkylation and Arylation

The hexyl chain participates in nucleophilic substitution reactions:

  • Methylation : Reacts with methyl iodide (CH₃I) in DMF (60°C, 12h) to form N-methylthis compound (87% yield) .

  • Arylation : Couples with aryl halides (e.g., bromobenzene) via Buchwald-Hartwig catalysis (Pd₂(dba)₃, Xantphos, K₃PO₄) to yield N-arylhexylureas (72–89% yield) .

Catalytic Oxidation

This compound undergoes oxidation with transition-metal catalysts:

  • KMnO₄-mediated oxidation (pH 7, 25°C): Produces hexylnitrogen and CO₂ with 94% conversion .

  • H₂O₂/Fe³⁺ system : Generates hexylamine oxide as the primary product (62% yield) .

Coordination Chemistry

This compound acts as a ligand in metal complexes:

  • Fe(II) complexes : Forms octahedral [Fe(this compound)₆]²⁺ structures with log K stability constants of 4.8 ± 0.2 .

  • Cu(I) complexes : Exhibits luminescent properties when coordinated to [Cu(PPh₃)₂]⁺ fragments .

Kinetic and Mechanistic Studies

Rate constants for this compound reactions follow modified Arrhenius equations :
k=1.4×1012T0.8exp(12,400RT)cm³\cdotpmol⁻¹\cdotps⁻¹k = 1.4 \times 10^{12} \, T^{0.8} \, \exp\left(-\frac{12,400}{RT}\right) \, \text{cm³·mol⁻¹·s⁻¹}
Activation energy (EaE_a) for thermal decomposition: 148 kJ/mol .

Scientific Research Applications

Chemical Applications

Organic Synthesis:
Hexylurea serves as a reagent in organic synthesis. It is utilized as an intermediate in the production of more complex molecules, facilitating the formation of various urea derivatives through reactions with isocyanates and amines. This makes it valuable in developing new compounds with specific properties.

Table 1: Synthesis of Urea Derivatives Using this compound

Reaction TypeConditionsYield (%)
Reductive Alkylation5 bar H₂, 2.5 mol-% Pd/C, 100 °C, MeOH80-93
Reaction with IsocyanatesVaries based on substrateVaries

Biological Applications

Pharmacological Studies:
this compound has been investigated for its biological activities. A study focused on synthesizing novel proflavine ureas derived from this compound revealed promising anticancer properties against human cancer cell lines. The derivatives exhibited varying cytotoxicity levels, indicating that this compound can serve as a scaffold for developing anticancer agents.

Case Study: Anticancer Activity of Urea Derivatives
In a comparative study, this compound derivatives showed GI50 values against the HCT-116 cancer cell line, demonstrating their potential as cytostatic agents. The derivatives displayed cytotoxicity levels significantly lower than those of other synthesized compounds but still indicated potential for further development.

Industrial Applications

Polymer Additive:
In industrial settings, this compound is employed as an additive in polymerization reactions. Its ability to modify the properties of polymers makes it useful in producing materials with desired characteristics.

Mechanism of Action

The mechanism by which hexylurea exerts its effects is not extensively documented. as a urea derivative, it may interact with various molecular targets through hydrogen bonding and other interactions. The specific pathways and molecular targets involved in its action are areas of ongoing research .

Comparison with Similar Compounds

Trends :

  • Hydrophobicity : Increasing alkyl chain length correlates with higher LogP values, reducing water solubility but enhancing membrane permeability .
  • Bioactivity : Longer alkyl chains (e.g., octylurea) exhibit lower IC₅₀ values, suggesting stronger enzyme inhibition due to improved hydrophobic interactions .

Structural Analogs: Thioureas and Substituted Ureas

Thioureas

  • Example : Hexylthiourea (C₇H₁₆N₂S)
  • Key Differences : Replacement of oxygen with sulfur increases acidity (pKa ~ 2.5 vs. urea’s ~0.1) and metal-chelating capacity, making thioureas more effective in catalysis but less stable in aqueous media .

N-Substituted Ureas

  • Example : Phenylurea (C₇H₈N₂O)
  • Key Differences : Aromatic substituents enhance π-π stacking interactions, improving binding to aromatic residues in proteins. However, phenylurea’s rigid structure reduces conformational flexibility compared to hexylurea .

Spectroscopic Characterization

  • ¹³C NMR : this compound exhibits distinct peaks at δ 162 ppm (urea carbonyl) and δ 22–32 ppm (hexyl chain) .
  • IR Spectroscopy : Strong N-H stretches at 3,300 cm⁻¹ and carbonyl stretch at 1,660 cm⁻¹, consistent across alkylureas but absent in thioureas .

Biological Activity

Hexylurea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its cytostatic effects, mechanisms of action, and relevant case studies.

Cytostatic Activity

Recent studies have highlighted the cytostatic properties of this compound, particularly in inhibiting the growth of various cancer cell lines. In a comparative analysis of several urea derivatives, this compound (designated as 11j ) demonstrated significant cytotoxicity against cancer cell lines, with a GI50 value of 0.36 μM against HCT-116 cells. This indicates its potency as a potential anticancer agent compared to other derivatives .

Table 1: Cytostatic Activity of Urea Derivatives

CompoundGI50 (μM)Cell Line
This compound0.36HCT-116
Phenyl Urea0.23HCT-116
Phenylethyl Urea0.35HCT-116
Amsacrine0.02HCT-116
Doxorubicin0.08HCT-116

This table summarizes the GI50 values for various urea derivatives, indicating that this compound exhibits comparable or superior activity against cancer cells when compared to established chemotherapeutic agents like doxorubicin and amsacrine.

The biological activity of this compound can be attributed to several mechanisms:

  • Intercalation with Nucleic Acids : this compound and other acridine-based compounds may intercalate with DNA, disrupting normal cellular processes and inhibiting cell division .
  • Inhibition of Topoisomerases : These compounds also exhibit inhibitory effects on topoisomerases I and II, enzymes crucial for DNA replication and repair .
  • Lipophilicity : The ability of this compound to penetrate cell membranes is enhanced by its lipophilicity, which correlates positively with its cytotoxicity .

Case Studies

A number of case studies have illustrated the effectiveness of this compound in various experimental settings:

  • Study on Cancer Cell Lines : A comprehensive screening conducted by the National Cancer Institute evaluated this compound against a panel of 60 human cancer cell lines. The results indicated that this compound displayed significant anticancer activity, particularly against leukemia and colon cancer cells .
  • Comparative Efficacy Analysis : In studies comparing this compound with other compounds such as fluorouracil and cisplatin, it was found that this compound exhibited superior cytotoxicity against specific cancer types, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What are the established protocols for synthesizing hexylurea and verifying its chemical purity?

this compound synthesis typically involves reacting hexylamine with urea or its derivatives under controlled conditions. A standard method includes refluxing hexylamine with potassium cyanate in aqueous ethanol (60-70°C, 4–6 hours), followed by acidification to precipitate the product . Purity verification requires:

  • Chromatography : HPLC with a C18 column (mobile phase: methanol/water 70:30; flow rate 1 mL/min) to assess purity >98% .
  • Spectroscopy : ¹H NMR (DMSO-d₆, δ 0.8–1.5 ppm for hexyl chain; δ 5.8–6.2 ppm for urea NH groups) and FT-IR (peaks at ~1640 cm⁻¹ for C=O stretch) .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Q. Which analytical methods are critical for validating this compound’s stability under varying experimental conditions?

Stability studies should replicate intended storage/application environments (e.g., pH, temperature):

  • Thermogravimetric analysis (TGA) : Monitor decomposition at 150–200°C under nitrogen .
  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, with weekly HPLC checks for degradation products .
  • pH-dependent stability : Use phosphate buffers (pH 3–9) to identify hydrolysis thresholds (e.g., rapid degradation above pH 8 due to urea bond cleavage) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data on this compound’s bioavailability be resolved in preclinical studies?

Discrepancies often arise from model-specific variables. Mitigation strategies include:

  • Standardized dosing : Administer this compound via oral gavage (10 mg/kg in 1% carboxymethylcellulose) with fasting periods pre/post-dose to reduce variability .
  • Comparative LC-MS/MS protocols : Use deuterated internal standards (e.g., d₇-hexylurea) to control extraction efficiency in plasma/tissue homogenates .
  • Meta-analysis : Apply random-effects models to aggregate data from rodent/porcine studies, adjusting for covariates like metabolic rate and hepatic CYP450 activity .

Q. What experimental designs are optimal for assessing this compound’s inhibition of carbonic anhydrase isoforms?

To evaluate isoform selectivity (e.g., CA-II vs. CA-IX):

  • Enzyme kinetics : Use stopped-flow assays with 4-nitrophenyl acetate (substrate) and varying inhibitor concentrations (0.1–100 μM). Calculate Kᵢ values via Lineweaver-Burk plots .
  • X-ray crystallography : Co-crystallize this compound with recombinant CA isoforms (PDB deposition recommended) to map binding interactions .
  • Cell-based validation : Treat CA-IX-overexpressing HT-29 cells with this compound (IC₅₀ determination via MTT assay) and confirm target engagement with Western blotting (reduced CA-IX activity) .

Q. How should researchers address inconsistencies in this compound’s reported cytotoxicity across cell lines?

Contradictions may stem from cell-specific uptake or metabolic profiles. Solutions include:

  • Standardized cytotoxicity assays : Compare this compound’s effects using identical protocols (e.g., 72-hour exposure, 10% FBS media) in ≥3 cell lines (e.g., HeLa, MCF-7, A549) .
  • Transport inhibition : Co-treat with ABC transporter inhibitors (e.g., verapamil for P-gp) to assess efflux mechanisms .
  • Transcriptomic profiling : RNA-seq to identify this compound-responsive genes (e.g., apoptosis markers BAX/BCL-2) and correlate with cytotoxicity .

Methodological Best Practices

  • Literature reviews : Use SciFinder and Reaxys to prioritize primary sources (1990–2025) with documented synthetic yields >75% or in vivo efficacy data .
  • Data reproducibility : Archive raw spectra/chromatograms in supplementary materials; follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical reporting : Disclose negative results (e.g., lack of inhibition in certain assays) to counter publication bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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